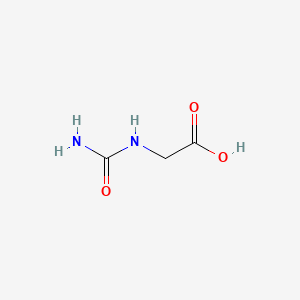
乙内酰脲酸
描述
Hydantoic acid, also known as N-Carbamoylglycine, is an acid with the chemical formula C3H6N2O3 . Its molecule contains a total of 13 bonds including seven non-H bonds, two multiple bonds, two rotatable bonds, two double bonds, one carboxylic acid (aliphatic), one urea derivative, and one hydroxyl group . It can be obtained from uric acid as well as from glycine with urea in the presence of alkali .
Molecular Structure Analysis
The molecular structure of Hydantoic acid includes a total of 13 bonds. These comprise seven non-H bonds, two multiple bonds, two rotatable bonds, two double bonds, one carboxylic acid (aliphatic), one urea derivative, and one hydroxyl group .Physical And Chemical Properties Analysis
Hydantoic acid has a molar mass of 118.092 g·mol−1 . It is a white crystalline acid and its water solubility is 38.85g/L at 25 ºC .科学研究应用
1. 磷类似物的合成
乙内酰脲酸因其杀真菌和除草活性而著称,同时对鱼类和温血动物毒性低。研究已经对取代脲烷基膦酸酯(乙内酰脲酸的磷类似物)的合成进行了研究 (李在国、黄润秋、廖慧英,1999).
2. 在酶促反应中的作用
乙内酰脲,它迅速水解为乙内酰脲酸,是各种酶促反应的底物。这些反应在动物和植物的代谢中很重要。参与这些过程的酶已经过研究,以了解它们的专一性和性质 (G. S. Eadie, F. Bernheim, & M. Bernheim, 1949).
3. 环化反应中的前体
已经观察到乙内酰脲酸在环化反应中起作用,可能在这些过程中充当前体。这一方面是在生命起源前化学和乙内酰脲和 2,5-恶唑烷二酮等环状分子的形成的背景下进行研究的 (L. Kolesniková, I. Léon, E. Alonso, S. Mata, & J. Alonso, 2019).
4. 合成氨基酸的生物催化剂
乙内酰脲酶与乙内酰脲酸相互作用的酶被用作合成天然和非天然手性 D- 和 L-氨基酸的生物催化剂。这些酶在从乙内酰脲衍生物生产氨基酸中得到应用 (J. Altenbuchner, M. Siemann‐Herzberg, & C. Syldatk, 2001).
安全和危害
Hydantoic acid is labeled with a signal word “Warning” according to GHS labelling . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications . They also serve as key precursors in the chemical or enzymatic synthesis of significant nonnatural α-amino acids and their conjugates with medical potential . This suggests that Hydantoic acid, as a type of hydantoin, may have potential applications in these areas in the future.
作用机制
. . However, the specific primary targets of hydantoic acid are not clearly defined in the available literature.
Mode of Action
It’s known that hydantoins can be synthesized through various methods, including the reaction of carbodiimides with α-br(cl)-aryl acetic acids, which produces n,n′-substituted 5-arylhydantoins under very mild conditions and high yields . When the carbodiimides are generated in situ by Staudinger reaction, the process becomes a one-pot, three-component sequential synthesis of libraries of differently substituted 5-arylhydantoins .
Biochemical Pathways
Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications . They also serve as key precursors in the chemical or enzymatic synthesis of significant nonnatural α-amino acids and their conjugates with medical potential .
Pharmacokinetics
It’s worth noting that the safety, tolerability, and pharmacokinetics of hydantoin-based drugs have been evaluated in clinical trials .
Result of Action
It’s known that hydantoins exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications .
Action Environment
It’s known that the synthesis of hydantoins can be carried out under very mild conditions and high yields
属性
IUPAC Name |
2-(carbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVRXPPUJQRGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060045 | |
| Record name | Glycine, N-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Hydantoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000247 [mmHg] | |
| Record name | Hydantoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hydantoic acid | |
CAS RN |
462-60-2 | |
| Record name | Hydantoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydantoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(aminocarbonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydantoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CARBAMOYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4F314U63K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of hydantoic acid?
A1: Hydantoic acid has the molecular formula C3H6N2O3 and a molecular weight of 118.09 g/mol.
Q2: What are the key spectroscopic features that characterize hydantoic acid?
A2: Spectroscopic analysis of hydantoic acid reveals specific characteristics. For instance, [] infrared spectroscopy highlights the presence of carbonyl groups while [] proton nuclear magnetic resonance (1H NMR) provides insights into the arrangement of hydrogen atoms within the molecule.
Q3: How stable is hydantoic acid under various pH conditions?
A3: Hydantoic acid demonstrates varying stability depending on the pH. Under neutral to basic conditions, esters of hydantoic acid are readily converted to their corresponding hydantoins. [] Specifically, at pH 7.4 and 37°C, these esters have a half-life of less than 20 minutes. [] In contrast, they show greater stability at 25°C and pH 6.0, remaining stable for several hours. []
Q4: Are there specific formulation strategies to enhance the stability, solubility, or bioavailability of hydantoic acid?
A4: Research suggests that β-N',N'-diethylaminoethyl esters of hydantoic acid could serve as potential water-soluble prodrugs for hydantoins. [, ] These esters exhibit good water solubility up to pH 8, likely due to their protonated form. [, ]
Q5: What is the role of hydantoic acid in the synthesis of hydantoins?
A5: Hydantoic acids serve as crucial intermediates in the synthesis of hydantoins. [, ] They can be cyclized to form hydantoins under various conditions, including acidic, basic, and neutral environments. [, , , ]
Q6: Can you elaborate on the mechanism of hydantoic acid cyclization?
A6: Cyclization of hydantoic acid amides to hydantoins often involves a tetrahedral intermediate. [] Studies utilizing 18O exchange experiments have confirmed that the formation of the carbon-nitrogen (C-N) bond is the rate-determining step in this process. [] The presence of substituents on the hydantoic acid molecule can significantly influence the reaction rate and pathway. [, , ]
Q7: Are there any specific examples of reactions involving hydantoic acid derivatives?
A7: Yes, several research papers highlight reactions involving hydantoic acid derivatives. For instance, the reaction of taurine with α-naphthylisocyanate yields a corresponding hydantoic acid derivative. [] Additionally, the alkaline treatment of specific benzoyl derivatives of hydantoic acid leads to the formation of hydantoins, ureas, and other hydantoic acid derivatives through rearrangement reactions. [, ]
Q8: How is computational chemistry employed in understanding hydantoic acid reactivity?
A8: Computational methods like molecular mechanics (MM3) have been utilized to calculate strain energies of reactants and tetrahedral intermediates in hydantoic acid cyclization. [] These calculations help explain the observed gem-dimethyl effects on reaction rates, showing how strain differences between reactants and transition states contribute to the observed rate variations. [, , ]
Q9: What is the impact of structural modifications on the activity of hydantoic acid derivatives?
A9: Introducing substituents like methyl groups can drastically alter the reactivity of hydantoic acid derivatives. For instance, a gem-dimethyl effect, where two methyl groups are attached to the same carbon atom, can accelerate the cyclization rate by several orders of magnitude. [] Conversely, the strategic placement of methyl groups can hinder proton transfer steps, leading to a significant decrease in reaction rates. [, ]
Q10: What is the metabolic fate of hydantoic acid in biological systems?
A10: Studies on the metabolism of hydantoins, compounds closely related to hydantoic acid, reveal insights into their metabolic fate. Research shows that a small portion of administered hydantoin is excreted unchanged, while a larger proportion is metabolized and excreted as hydantoic acid and other metabolites. [, , ] For example, in humans and dogs, around 1-5% of diphenylhydantoin is excreted as its corresponding hydantoic acid. [, ]
Q11: Are there any known biological activities associated with hydantoic acid derivatives?
A11: While hydantoic acid itself may not have prominent biological activities, its derivatives exhibit noteworthy effects. For example, certain hydantoic acid derivatives have shown potential as fungicides and herbicides, with low toxicity to fish and mammals. [] Additionally, some derivatives have been investigated for their anticonvulsant activity in animal models. [, ]
Q12: What analytical techniques are employed to study hydantoic acid and its derivatives?
A12: Various analytical methods are utilized to characterize and quantify hydantoic acid and its derivatives. These include:
- High-performance liquid chromatography (HPLC): This technique is valuable for separating and quantifying hydantoic acid and related compounds in complex mixtures, such as biological samples or reaction mixtures. [, ]
- Gas chromatography-mass spectrometry (GC-MS): GC-MS is used for identifying and quantifying different components within a sample, including hydantoic acid derivatives. []
- Spectroscopic techniques: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for structural characterization and studying the interactions of hydantoic acid derivatives. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)





